3-Amino-4-bromobenzaldéhyde

Vue d'ensemble

Description

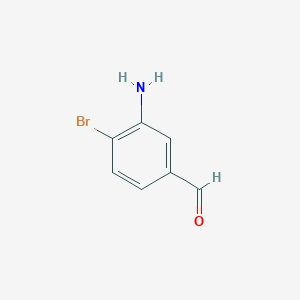

3-Amino-4-bromobenzaldehyde: is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position

Applications De Recherche Scientifique

Chemistry: 3-Amino-4-bromobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds, dyes, and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, 3-amino-4-bromobenzaldehyde is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of agrochemicals, polymers, and advanced materials with specific functional properties.

Mécanisme D'action

Target of Action

3-Amino-4-bromobenzaldehyde is a derivative of bromobenzaldehyde . Bromobenzaldehydes are organic compounds consisting of a formyl group and a bromine atom attached to a central benzene ring . They can be considered as brominated derivatives of benzaldehyde, or as formylated derivatives of bromobenzene

Mode of Action

Bromobenzaldehydes, in general, display reactivity characteristic of benzaldehyde and an aryl bromide . They participate in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .

Biochemical Pathways

Bromobenzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Pharmacokinetics

The compound’s molecular weight is 20003 Da , which could influence its bioavailability and pharmacokinetic profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-4-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-amino-benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 3-amino-4-bromobenzaldehyde may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-bromobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts and boronic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Oxidation: 3-Amino-4-bromobenzoic acid.

Reduction: 3-Amino-4-bromobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

3-Amino-4-chlorobenzaldehyde: Similar structure with a chlorine atom instead of bromine.

3-Amino-4-fluorobenzaldehyde: Similar structure with a fluorine atom instead of bromine.

3-Amino-4-iodobenzaldehyde: Similar structure with an iodine atom instead of bromine.

Uniqueness: 3-Amino-4-bromobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.

Activité Biologique

3-Amino-4-bromobenzaldehyde (CAS: 359867-42-8) is an organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.

3-Amino-4-bromobenzaldehyde is characterized by the following chemical properties:

- Molecular Formula : C7H6BrN O

- Molecular Weight : 202.03 g/mol

- Melting Point : Approximately 70-72 °C

- Boiling Point : Not extensively documented, but expected to be above 200 °C due to the presence of bromine and amine groups.

Synthesis Methods

The synthesis of 3-amino-4-bromobenzaldehyde typically involves the bromination of an appropriate precursor followed by amination. The following general steps outline the process:

- Bromination : An aromatic compound is treated with bromine or a brominating agent to introduce a bromine atom at the para position relative to an amino group.

- Amination : The resulting bromo compound undergoes nucleophilic substitution with an amine, typically using ammonia or an amine derivative, to form the final aldehyde product.

Antimicrobial Properties

Research has indicated that 3-amino-4-bromobenzaldehyde exhibits notable antimicrobial activity. A study evaluated various derivatives of benzaldehyde for their ability to inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with halogen substitutions, such as bromine, often enhance antimicrobial efficacy due to increased lipophilicity and interaction with bacterial cell membranes .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3-Amino-4-bromobenzaldehyde | 15 | Staphylococcus aureus |

| Derivative A | 20 | Escherichia coli |

| Derivative B | 25 | Candida albicans |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 3-amino-4-bromobenzaldehyde. Studies have shown that certain benzaldehyde derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a possible mechanism for reducing inflammation in conditions such as arthritis or chronic pain syndromes .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal assessed the antimicrobial properties of several substituted benzaldehydes, including 3-amino-4-bromobenzaldehyde. The findings indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics used in clinical settings . -

Case Study on Cytokine Inhibition :

In a laboratory setting, researchers investigated the effects of various benzaldehyde derivatives on cytokine production in human macrophages. The results indicated that 3-amino-4-bromobenzaldehyde effectively reduced tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

3-amino-4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMFHQCQKJUENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634497 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359867-42-8 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.